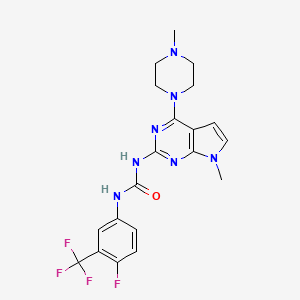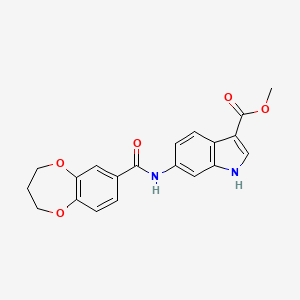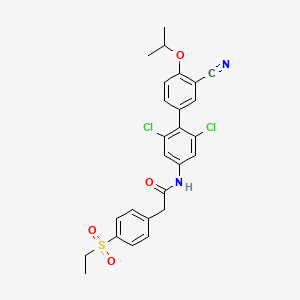
ROR|At agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROR|At agonist 4 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and cancer .
Preparation Methods
The synthesis of ROR|At agonist 4 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through various chemical reactions to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions to meet regulatory standards and ensure consistent quality .
Chemical Reactions Analysis
ROR|At agonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Scientific Research Applications
ROR|At agonist 4 has a wide range of scientific research applications, including:
Mechanism of Action
ROR|At agonist 4 exerts its effects by binding to the ligand-binding domain of RORγt, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt response elements (ROREs) within the DNA, which are recognized by the receptor and mediate gene transcription .
Comparison with Similar Compounds
ROR|At agonist 4 is unique in its high affinity and specificity for RORγt compared to other similar compounds. Some similar compounds include:
20α-Hydroxycholesterol (20α-OHC): A natural ligand for RORγt with similar affinity but different biological effects.
22®-Hydroxycholesterol (22R-OHC): Another natural ligand with similar affinity but different effects on RORγt.
25-Hydroxycholesterol (25-OHC): A synthetic ligand with similar affinity but different effects on RORγt.
These compounds differ in their chemical structures, binding affinities, and biological effects, highlighting the uniqueness of this compound in its therapeutic potential .
Properties
Molecular Formula |
C26H24Cl2N2O4S |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
InChI Key |
FITHLNWDMQDPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
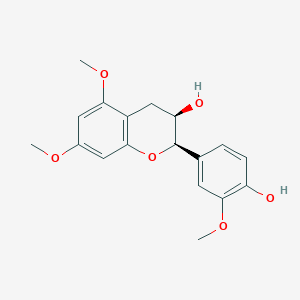
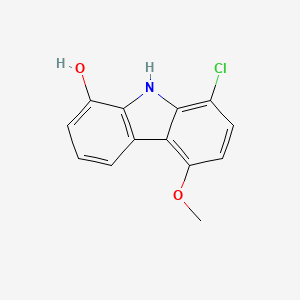
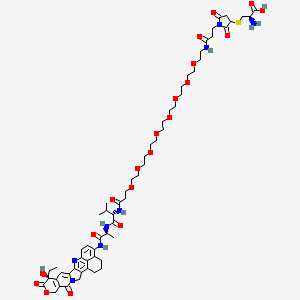

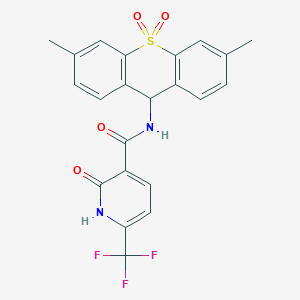
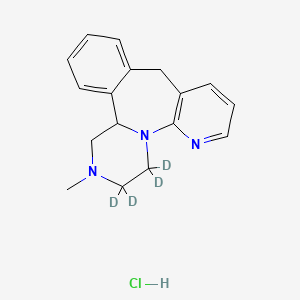
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
